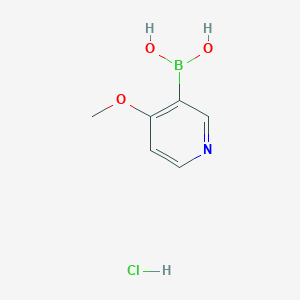

(4-methoxypyridin-3-yl)boronic Acid Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

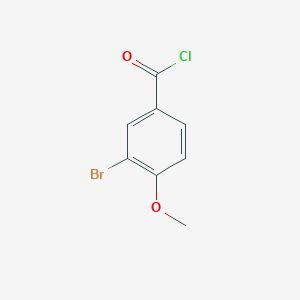

“(4-Methoxypyridin-3-yl)boronic Acid Hydrochloride” is a chemical compound with the CAS Number: 874959-97-4 . It has a molecular weight of 189.41 and its linear formula is C6H9BClNO3 . It is a solid substance and is often used as a reactant for the preparation of imidazopyridazinyl compounds acting as CYP17 inhibitors, which are useful in treating cancer .

Molecular Structure Analysis

The InChI code for “(4-Methoxypyridin-3-yl)boronic Acid Hydrochloride” is 1S/C6H8BNO3/c1-11-6-2-3-8-4-5(6)7(9)10/h2-4,9-10H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“(4-Methoxypyridin-3-yl)boronic Acid Hydrochloride” is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Sensing Applications

Boronic acids, including (4-methoxypyridin-3-yl)boronic acid hydrochloride, have been utilized in various sensing applications . They can interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications .

Biological Labelling

The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling . This could potentially include the use of (4-methoxypyridin-3-yl)boronic acid hydrochloride for labelling biological molecules or cells.

Protein Manipulation and Modification

Boronic acids have been used for protein manipulation and modification . Given its specific properties, (4-methoxypyridin-3-yl)boronic acid hydrochloride could potentially be used in this context.

Separation Technologies

Boronic acids have been used in separation technologies . (4-methoxypyridin-3-yl)boronic acid hydrochloride could potentially be used in the separation of specific molecules or ions.

Development of Therapeutics

Boronic acids have been used in the development of therapeutics . Given its specific properties, (4-methoxypyridin-3-yl)boronic acid hydrochloride could potentially be used in the development of new therapeutic agents.

Controlled Release of Insulin

Boronic acids have been used in polymers for the controlled release of insulin . (4-methoxypyridin-3-yl)boronic acid hydrochloride could potentially be used in this context.

Wirkmechanismus

Target of Action

The primary target of (4-Methoxypyridin-3-yl)boronic Acid Hydrochloride is CYP17 , a critical enzyme in the steroidogenic pathway . This compound acts as an inhibitor of CYP17, which plays a crucial role in the biosynthesis of androgens in humans .

Mode of Action

(4-Methoxypyridin-3-yl)boronic Acid Hydrochloride interacts with its target, CYP17, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition prevents the conversion of pregnenolone and progesterone to their respective 17α-hydroxy derivatives, which are precursors to androgen and estrogen synthesis .

Biochemical Pathways

The compound affects the steroidogenic pathway by inhibiting the CYP17 enzyme . This inhibition disrupts the production of glucocorticoids, mineralocorticoids, and sex steroids, leading to decreased levels of these hormones . The downstream effects include reduced androgen-dependent signaling, which is particularly relevant in conditions such as prostate cancer where androgens play a role in disease progression .

Result of Action

The inhibition of CYP17 by (4-Methoxypyridin-3-yl)boronic Acid Hydrochloride leads to a decrease in androgen production . This can result in the suppression of androgen-dependent processes, such as the growth of androgen-dependent tumors . Therefore, this compound is potentially useful in the treatment of diseases like prostate cancer .

Action Environment

The action of (4-Methoxypyridin-3-yl)boronic Acid Hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and reactivity. Additionally, the presence of other substances, such as proteins or ions, can also impact the compound’s efficacy. It is recommended to store the compound under an inert atmosphere at 2-8°C to maintain its stability .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word 'Warning’ . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Eigenschaften

IUPAC Name |

(4-methoxypyridin-3-yl)boronic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO3.ClH/c1-11-6-2-3-8-4-5(6)7(9)10;/h2-4,9-10H,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLONCHBPEIKTEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CN=C1)OC)(O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377912 |

Source

|

| Record name | (4-methoxypyridin-3-yl)boronic Acid Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-methoxypyridin-3-yl)boronic Acid Hydrochloride | |

CAS RN |

874959-97-4 |

Source

|

| Record name | (4-methoxypyridin-3-yl)boronic Acid Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(1,3-Benzodioxol-5-yl)hydrazono]-2-(tert-butylsulfonyl)acetonitrile](/img/structure/B1333098.png)

![2-{[(2-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B1333108.png)

![2-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid](/img/structure/B1333109.png)

![2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid](/img/structure/B1333110.png)

![6-Acetyl-7-[2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1333141.png)

![4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol](/img/structure/B1333150.png)